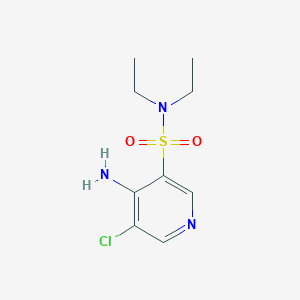
4-Bromo-2-(bromomethyl)-6-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-6-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound’s molecular formula is C6H4Br2ClN, and it is commonly used in various chemical synthesis processes due to its reactivity and unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-6-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(bromomethyl)-6-chloropyridine using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)-6-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-6-chloropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(bromomethyl)pyridine
- 2-Bromo-6-chloropyridine
- 4-Chloro-2-(bromomethyl)pyridine
Uniqueness
4-Bromo-2-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and chemical properties. This combination of halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C6H4Br2ClN |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-6-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
Clave InChI |
HSJVFCCQYQQTDD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CBr)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)
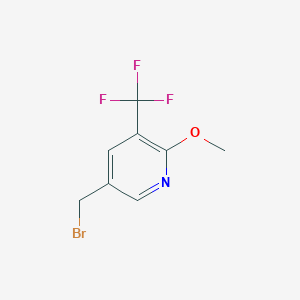
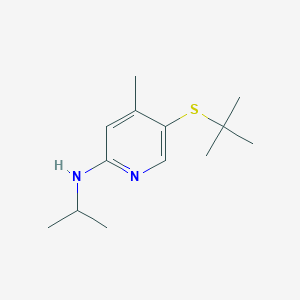
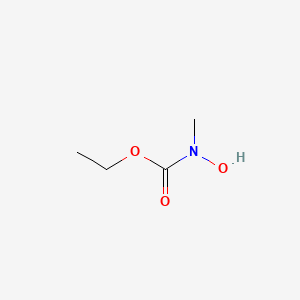

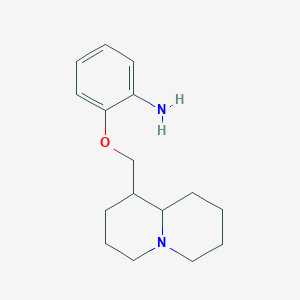
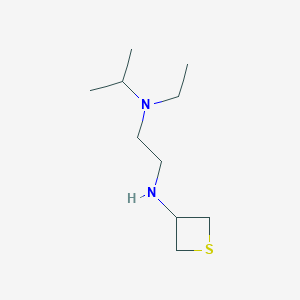

![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)

